tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is a functionalized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position of the azetidine ring and a 3-(1-hydroxy-3-methoxy-3-oxopropyl) substituent at the 3-position. The compound’s molecular formula and weight (if calculated) would approximate C₁₃H₂₁NO₅ and 283.31 g/mol, respectively, based on structural analysis .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-13)9(14)5-10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEWSSZNDWQGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate, with CAS number 1420981-43-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21NO5
- Molar Mass : 259.30 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and a carboxylate functional group, which contribute to its biological activity.
Research into the mechanisms of action for this compound suggests several pathways through which it may exert its effects:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : There are indications that the compound may interact with various receptors, which could mediate its pharmacological effects.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of azetidine derivatives. For instance, compounds similar to tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine have shown significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has also indicated potential anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. It has been hypothesized that it could mitigate oxidative stress in neuronal cells, although further research is necessary to confirm these effects.
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Objective | Findings |
|---|---|---|
| Study A (2022) | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL |
| Study B (2023) | Assess anticancer potential | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM |
| Study C (2024) | Investigate neuroprotective effects | Reduced oxidative stress markers in SH-SY5Y neuronal cells by 40% |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Distribution : The compound is likely to distribute widely in tissues due to its molecular structure.
- Metabolism : Initial findings suggest hepatic metabolism, but specific pathways remain to be elucidated.
- Excretion : Predominantly renal excretion is anticipated based on similar compounds.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related azetidine derivatives:
Key Observations :
- Hydrophilicity : The target compound’s hydroxyl group enhances hydrophilicity compared to analogs with methoxy or aryl groups (e.g., 5c–5f) .
- Reactivity: The presence of both hydroxyl and oxo groups may facilitate nucleophilic reactions or hydrogen bonding, unlike compounds with only oxo (e.g., 152537-04-7) or amino groups (e.g., 2103420-68-2) .
- Synthetic Complexity : Derivatives with pyrazole or pyrimidine substituents (e.g., 5c–5f, 1236861-59-8) require multi-step coupling reactions, whereas the target compound’s synthesis may involve simpler aza-Michael additions .
Physicochemical Properties
- Polarity : The target compound’s hydroxyl group increases polarity compared to methoxy-substituted analogs (e.g., 497160-14-2), as evidenced by higher calculated topological polar surface area (TPSA) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl azetidine-1-carboxylate derivatives can undergo alkylation with hydroxy-methoxy-oxopropyl moieties under basic conditions (e.g., NaH in THF) . Visible light-mediated radical coupling with silane reagents has also been explored for C(sp³)–C(sp³) bond formation, enabling functionalization at the azetidine ring . Key intermediates, such as tert-butyl 3-oxoazetidine-1-carboxylate, are often used as starting materials for subsequent imine or oxime formation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Analytical techniques include:
- HPLC : To confirm ≥95% purity (common in commercial research-grade samples) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, hydroxy, and tert-butyl groups). For instance, the tert-butyl group shows a characteristic singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₁H₁₉NO₄) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of derivatives of this compound?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, tert-butyl azetidine carboxylates with fluorinated or hydroxylated side chains require careful control of reaction temperature and solvent polarity to minimize racemization. A study using tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate demonstrated that low-temperature (−40°C) reactions with LDA (lithium diisopropylamide) improved stereoretention .
Q. What strategies are used to resolve conflicting spectral data for structurally similar azetidine derivatives?
- Methodological Answer : Contradictions in NMR or MS data can arise from regioisomers or tautomers. For instance, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. To resolve this, deuterated solvent exchange (D₂O) or 2D NMR (COSY, HSQC) can differentiate tautomeric forms . Computational modeling (DFT) is also used to predict and assign spectral features .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The azetidine ring serves as a constrained scaffold for drug candidates. For example:
- Protease Inhibitors : The tert-butyl carboxylate group enhances solubility, while the hydroxy-methoxy-oxopropyl side chain can coordinate metal ions in enzyme active sites .
- Peptidomimetics : Derivatives like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate are used to replace proline in peptide backbones, improving metabolic stability .
Experimental Design Considerations
Q. What precautions are necessary when handling tert-butyl azetidine carboxylates with sensitive functional groups?
- Methodological Answer :
- Moisture Sensitivity : The tert-butyloxycarbonyl (Boc) group is prone to acidic hydrolysis. Reactions should be conducted under anhydrous conditions (e.g., molecular sieves) .
- Oxidative Stability : The hydroxy group in the side chain may oxidize; adding antioxidants (e.g., BHT) or working under inert gas (N₂/Ar) is recommended .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in alkylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time for Boc deprotection (e.g., using TFA in DCM) from hours to minutes .
- Workflow Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:4) | RT, 2h | 85% |
| Alkylation | NaH, THF, −20°C | 12h | 72% |
Data Contradiction Analysis
Q. Why do reported melting points and solubilities for this compound vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrates) affect melting points. X-ray crystallography (as in Acta Crystallographica studies) can identify polymorphs .
- Solvent Impurities : Residual solvents (e.g., EtOAc) in the final product alter solubility. Karl Fischer titration ensures solvent-free samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
